Tert-butyl 3-(methylamino)pyridine-4-carboxylate
Description
Tert-butyl 3-(methylamino)pyridine-4-carboxylate is a pyridine derivative featuring a methylamino (-NHCH₃) substituent at the 3-position and a tert-butyl carbamate group at the 4-position. This compound is of interest in medicinal chemistry due to its structural resemblance to intermediates in antibiotic and kinase inhibitor synthesis. The tert-butyl group enhances solubility and stability, while the methylamino moiety provides a site for further functionalization or hydrogen bonding in biological targets .
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
tert-butyl 3-(methylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-5-6-13-7-9(8)12-4/h5-7,12H,1-4H3 |
InChI Key |
PLLZTTMNYKRVRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=NC=C1)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(methylamino)pyridine-4-carboxylate typically involves the reaction of 3-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions often conducted in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl 3-(methylamino)pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of tert-butyl 3-(methylamino)pyridine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Variations on the Pyridine Ring
The following table compares tert-butyl 3-(methylamino)pyridine-4-carboxylate with pyridine analogs differing in substituent type and position:
Key Observations :
- Electron-donating vs. withdrawing groups: The methylamino group in the target compound enhances nucleophilicity at the 3-position compared to electron-withdrawing substituents (e.g., -OH, -I) in analogs .
- Synthetic versatility: Allyl and iodo substituents in analogs enable cross-coupling reactions, whereas the methylamino group in the target compound is more suited for alkylation or acylation .
Comparison with Non-Pyridine Heterocycles
Compounds with tert-butyl carbamate groups on other heterocycles highlight the influence of ring size and hybridization:
Key Observations :
- Ring size : Pyridine’s aromaticity provides planar rigidity, unlike saturated azetidine or pyrrolidine derivatives, which adopt puckered conformations .
- Bioactivity : The target compound’s pyridine core is more likely to engage in π-π stacking interactions in drug-receptor complexes compared to aliphatic heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
